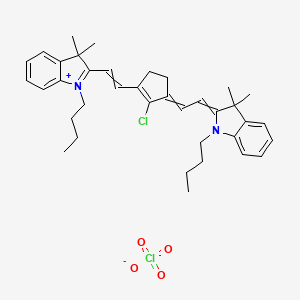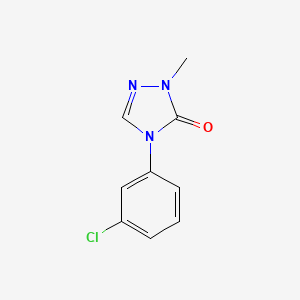
4-(3-chlorophenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Vue d'ensemble
Description
The compound “4-(3-chlorophenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one” is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds. The 1,2,4-triazole core is a five-membered ring containing two carbon atoms and three nitrogen atoms. It is substituted with a 3-chlorophenyl group and a methyl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, 1,2,4-triazoles are often synthesized through the reaction of thiosemicarbazides and α-haloketones . The presence of a 3-chlorophenyl group suggests that a chlorinated phenyl compound was likely involved in its synthesis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring, a phenyl ring, and a methyl group. The 3-chlorophenyl group would contribute to the compound’s polarity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the 1,2,4-triazole ring and the 3-chlorophenyl group. The electron-withdrawing nature of the chlorine atom could make the phenyl ring more susceptible to electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of a 1,2,4-triazole ring and a 3-chlorophenyl group would likely contribute to its polarity and could influence properties such as solubility .Applications De Recherche Scientifique
1. Antimicrobial Applications
A study by Bektaş et al. (2007) focused on synthesizing various 1,2,4-Triazole derivatives, including those related to 4-(3-chlorophenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one. These compounds were found to possess good or moderate antimicrobial activities against test microorganisms, showcasing their potential in antimicrobial applications (Bektaş et al., 2007).
2. Inhibition of Lipase and α-Glucosidase
In another study, Bekircan et al. (2015) synthesized novel compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide. These compounds showed significant anti-lipase and anti-α-glucosidase activities, indicating their potential use in treating diseases related to these enzymes (Bekircan et al., 2015).
Synthesis and Structural Characterization
3. Structural Characterization
Kariuki et al. (2021) synthesized and characterized compounds including 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Such studies are crucial for understanding the molecular structure and potential applications of these compounds in various fields (Kariuki et al., 2021).
Novel Compounds Synthesis
4. Novel Antimicrobial Derivatives
A 2010 study by Demirbaş et al. highlighted the synthesis of new biheterocyclic compounds containing 1,2,4-triazol-3-one and 1,3,4-thiadiazole moieties. These compounds, derived from 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, demonstrated good antimicrobial activities, suggesting their potential in developing new antimicrobial agents (Demirbaş et al., 2010).
5. Antibacterial Activity of Derivatives
In 2011, Plech et al. synthesized novel N2-hydroxymethyl and N2-aminomethyl derivatives of 4-aryl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. These compounds were screened for their antibacterial activity, contributing to the exploration of new antibacterial substances (Plech et al., 2011).
Orientations Futures
Propriétés
IUPAC Name |
4-(3-chlorophenyl)-2-methyl-1,2,4-triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c1-12-9(14)13(6-11-12)8-4-2-3-7(10)5-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOXYSCUMTVCAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C=N1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chlorophenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



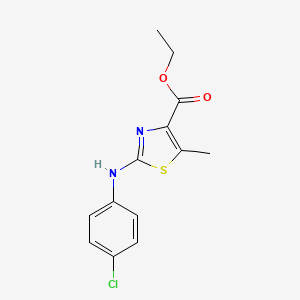
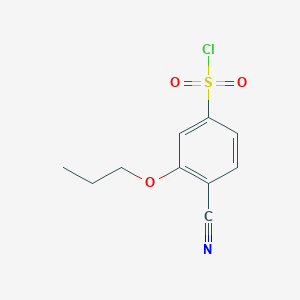
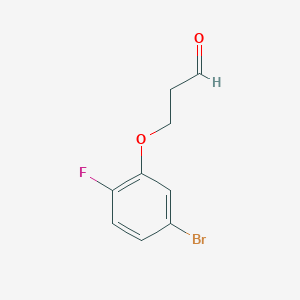
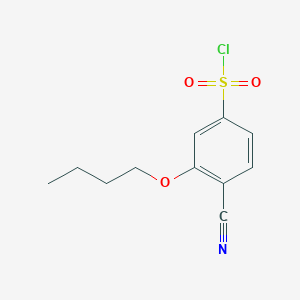

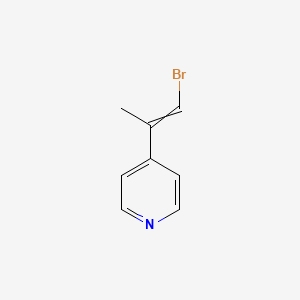
![N-[(5-chloro-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B1405490.png)
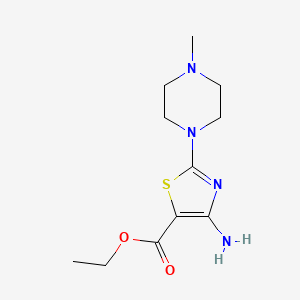
![5-Bromo-1,3-dichloro-2-[chloro(difluoro)methoxy]benzene](/img/structure/B1405494.png)
![1-Bromo-3,5-dichloro-2-[chloro(difluoro)methoxy]benzene](/img/structure/B1405495.png)
![Methyl [(4-amino-2-nitrophenyl)thio]acetate](/img/structure/B1405496.png)
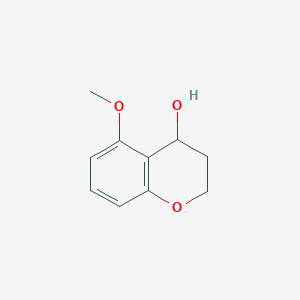
![2-[(2-Methylpropan-2-yl)oxycarbonyl-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]amino]propanoic acid](/img/structure/B1405499.png)
